molecular formula C3H4N2OS B188615 (1,2,3-Thiadiazol-5-yl)methanol CAS No. 120277-87-4

(1,2,3-Thiadiazol-5-yl)methanol

Cat. No. B188615
M. Wt: 116.14 g/mol
InChI Key: PNHGMSJMBREBKO-UHFFFAOYSA-N
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Description

“(1,2,3-Thiadiazol-5-yl)methanol” is a chemical compound with the CAS Number: 120277-87-4 . It has a molecular weight of 116.14 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “(1,2,3-Thiadiazol-5-yl)methanol” is 1S/C3H4N2OS/c6-2-3-1-4-5-7-3/h1,6H,2H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(1,2,3-Thiadiazol-5-yl)methanol” has a molecular weight of 116.14 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Scientific Research Applications

  • Molecular Aggregation Studies : Matwijczuk et al. (2016) studied the aggregation effects of compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in organic solvents, revealing insights into molecular interactions and fluorescence effects (Matwijczuk et al., 2016).

  • Synthesis and Structure Analysis : Tumkevičius et al. (2003) synthesized and analyzed the structure of benzimidazo[1,2-c][1,2,3]thiadiazoles, providing a foundation for developing novel compounds with potential applications in various fields (Tumkevičius et al., 2003).

  • Synthesis of 1,2,3-Triazole-4-carboxylic Acids : Pokhodylo et al. (2018) explored the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives using 2-azido-1,3,4-thiadiazoles, which could have implications in medicinal chemistry (Pokhodylo et al., 2018).

  • Investigation of Ring Enlargement Reactions : Miyawaki et al. (2004) investigated the ring enlargement of 1,2,3-thiadiazole-4-carboxylates, which can contribute to the understanding of chemical reaction mechanisms and the development of new synthetic routes (Miyawaki et al., 2004).

  • Antiviral Activity of Thiadiazole Derivatives : Chen et al. (2010) synthesized thiadiazole sulfonamides and evaluated their antiviral activity, which highlights the potential pharmaceutical applications of thiadiazole derivatives (Chen et al., 2010).

  • Charge-Transfer Complexes Study : Mahmoud et al. (1988) studied the charge-transfer molecular complexes of 2-amino-1,3,4-thiadiazoles, which is significant for understanding electron transfer processes in molecular systems (Mahmoud et al., 1988).

  • Stereochemical Analysis for Anticonvulsant Activity : Camerman et al. (2005) conducted a stereochemical analysis of thiadiazole anticonvulsants, providing insights into the structure-activity relationship that is crucial in drug design (Camerman et al., 2005).

  • Photochemical Synthesis of Thiadiazoles : Vivona et al. (1997) explored the photochemistry of 1,2,4-oxadiazoles leading to the synthesis of 1,2,4-thiadiazoles, demonstrating a novel synthetic route using photochemical reactions (Vivona et al., 1997).

  • Solvatomorphism Studies : Kamiński et al. (2010) investigated the solvatomorphism of thiadiazole chloride, which contributes to the understanding of how solvents influence the properties of molecular crystals (Kamiński et al., 2010).

  • Dyeing Performance of Thiadiazole Derivatives : Malik et al. (2018) synthesized thiadiazole derivatives and evaluated their performance as acid dyes, highlighting applications in the textile industry (Malik et al., 2018).

Safety And Hazards

The safety information for “(1,2,3-Thiadiazol-5-yl)methanol” indicates that it has a GHS07 pictogram . The signal word for this compound is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

thiadiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c6-2-3-1-4-5-7-3/h1,6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHGMSJMBREBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593515
Record name (1,2,3-Thiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3-Thiadiazol-5-yl)methanol

CAS RN

120277-87-4
Record name (1,2,3-Thiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2,3-thiadiazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SX Wang, Z Fang, ZJ Fan, D Wang, YD Li, XT Ji… - Chinese Chemical …, 2013 - Elsevier
A series of novel tetrazole containing 1,2,3-thiadiazole derivatives were designed and synthesized via Ugi reaction. Their structures were confirmed by melting points, IR, 1 H NMR, and …
Number of citations: 24 www.sciencedirect.com

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